molecular formula C22H27N5O3 B2896318 5-(3-methoxypropyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 921821-91-2

5-(3-methoxypropyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2896318
CAS No.: 921821-91-2
M. Wt: 409.49
InChI Key: XJBGXJJBABHRNW-UHFFFAOYSA-N
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Description

5-(3-methoxypropyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, a methoxypropyl group, a methylpiperazine moiety, and a phenyl group

Scientific Research Applications

5-(3-methoxypropyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has a wide range of scientific research applications, including:

Preparation Methods

The synthesis of 5-(3-methoxypropyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves multiple steps, typically starting with the preparation of the pyrazolo[4,3-c]pyridine core This can be achieved through cyclization reactions involving appropriate precursors The methoxypropyl group and the methylpiperazine moiety are then introduced through nucleophilic substitution reactionsIndustrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-(3-methoxypropyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Coupling Reactions: The phenyl group can be modified through coupling reactions using reagents like palladium catalysts.

These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield .

Mechanism of Action

The mechanism of action of 5-(3-methoxypropyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar compounds to 5-(3-methoxypropyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one include other pyrazolopyridines and piperazine derivatives. These compounds share structural similarities but may differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-(3-methoxypropyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-24-10-12-26(13-11-24)21(28)18-15-25(9-6-14-30-2)16-19-20(18)23-27(22(19)29)17-7-4-3-5-8-17/h3-5,7-8,15-16H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBGXJJBABHRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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